

Comprehensive Structural Analysis Guide: 4-Bromo-3-methylthiophene-2-carboxamide

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Compound of Interest

Compound Name: 4-Bromo-3-methylthiophene-2-carboxamide
CAS No.: 945557-05-1
Cat. No.: B12630929

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Executive Summary & Strategic Importance

In medicinal chemistry, the **4-Bromo-3-methylthiophene-2-carboxamide** scaffold serves as a critical "hinge" fragment for kinase inhibitors and a bioisostere for phenyl-carboxamides.^[1] Its value lies in the 4-position bromine, which enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into the solvent-accessible pocket of a protein target.^[1]

The Critical Challenge: Direct bromination of 3-methylthiophene-2-carboxamide typically yields the 5-bromo isomer (thermodynamic product) due to the high reactivity of the

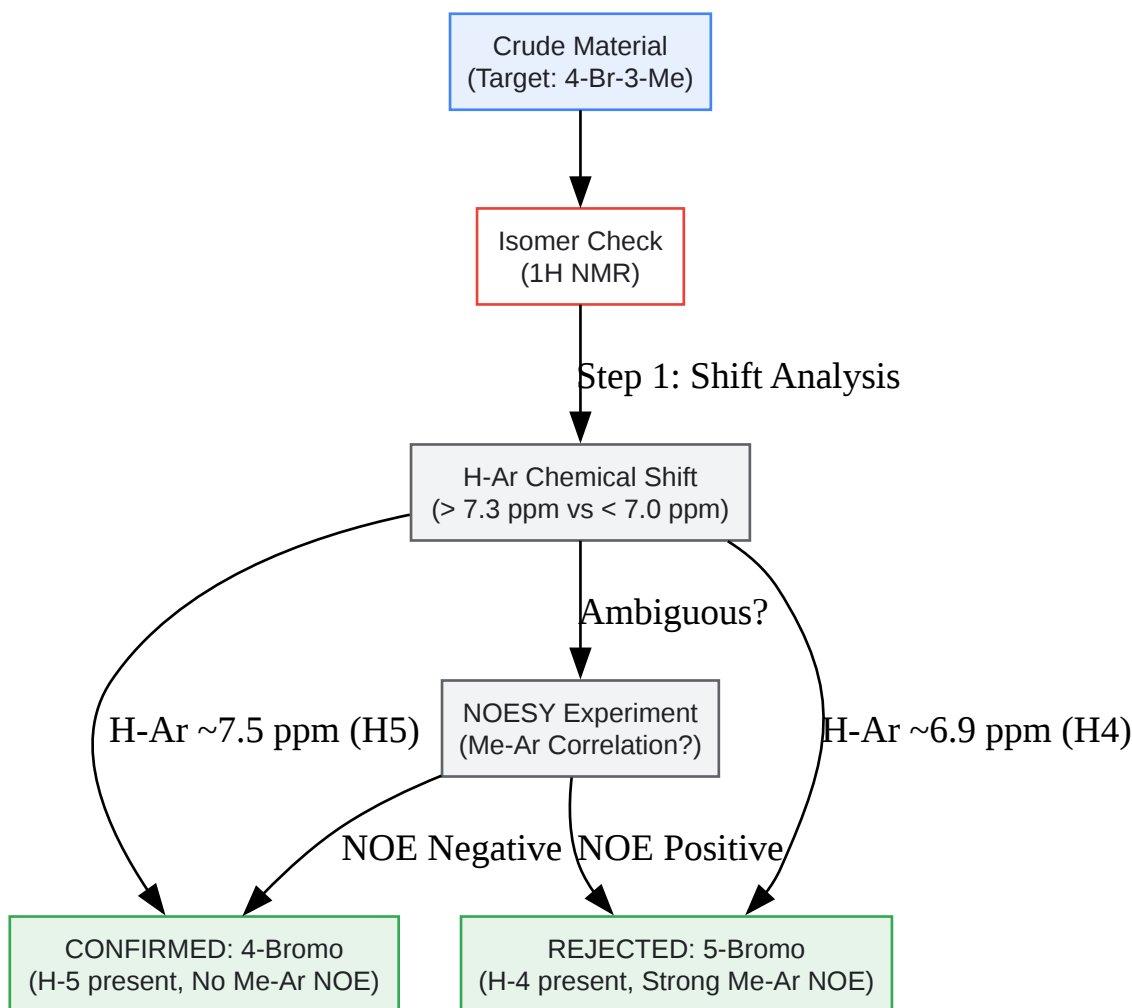
-position (C5) in thiophenes.^[1] The desired 4-bromo isomer (kinetic or blocked-precursor product) is structurally subtle to differentiate.^[1] This guide provides a self-validating analytical workflow to confirm the 4-bromo regiochemistry and rule out the 5-bromo impurity.

Structural Characterization Strategy

To validate the structure, we must answer three questions:

- Elemental Composition: Is the bromine present? (Mass Spectrometry)
- Functional Integrity: Is the primary amide intact? (IR/NMR)
- Regiochemistry (The "Isomer Trap"): Is the bromine at C4 or C5? (NOESY/HMBC NMR)[1]

Analytical Workflow Diagram



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Figure 1: Decision tree for distinguishing the target 4-bromo isomer from the common 5-bromo impurity.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is mandatory.^[1] Chloroform (

) often obscures the amide protons or leads to broad, unresolved signals due to rotation.

DMSO sharpens the amide doublet/singlet and separates water peaks.

H NMR Prediction & Interpretation

Proton	Position	Multiplicity	Shift (ppm)	Diagnostic Logic
Amide	2-CONH	Broad Singlet	7.4 - 7.8	Exchangeable with .[1] Often appears as two peaks due to restricted rotation.
Amide	2-CONH	Broad Singlet	7.0 - 7.4	Second amide proton.[1]
Aromatic H	C-5	Singlet (s)	7.55 - 7.65	CRITICAL: An -proton (H5) is deshielded by the Sulfur.[1] If this signal is upfield (6.9-7.1 ppm), it is likely the -proton (H4), indicating you have the 5-bromo isomer.[1]
Methyl	C-3	Singlet (s)	2.3 - 2.5	May show fine splitting if long-range coupling to H-4/H-5 exists.[1]

The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

To conclusively prove the regiochemistry, irradiate the Methyl signal (~2.4 ppm) and observe the aromatic region.

- Scenario A (Target: 4-Bromo-3-Methyl):
 - The Methyl (C3) and the Aromatic Proton (C5) are separated by the bulky Bromine atom at C4.[1]
 - Result:NO NOE enhancement observed at the aromatic singlet.
- Scenario B (Impurity: 5-Bromo-3-Methyl):
 - The Methyl (C3) and the Aromatic Proton (C4) are adjacent neighbors.[1]
 - Result:Strong NOE enhancement observed at the aromatic singlet.

Mass Spectrometry (MS)[1]

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Molecular Ion:

Da.
- Isotope Pattern: The presence of one Bromine atom dictates a 1:1 doublet ratio for the M and M+2 peaks (

and

).[1]
 - If the ratio is not 1:1, suspect contamination (e.g., des-bromo or di-bromo impurities).

Infrared Spectroscopy (FT-IR)

- Amide I Band: $\sim 1650-1670\text{ cm}^{-1}$ (Strong, C=O stretch).
- Amide II Band: $\sim 1580-1600\text{ cm}^{-1}$ (N-H bend).[1]
- C-Br Stretch: $\sim 600-700\text{ cm}^{-1}$ (Fingerprint region, useful for purity comparison against standard).[1]

Experimental Protocols

Protocol A: HPLC Purity & Identity Method

Use this method to quantify the 5-bromo impurity, which often co-elutes in standard gradients.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold to elute polar salts).[1]
 - 2-12 min: 5%
95% B (Linear ramp).[1]
 - 12-15 min: 95% B.[1]
- Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]
- Retention Time Logic: The 4-bromo isomer is typically slightly less lipophilic than the 5-bromo isomer due to the steric crowding of the bromine between the methyl and the sulfur/amide vectors, potentially reducing effective surface area.[1] Expect the 4-bromo to elute slightly earlier than the 5-bromo isomer.[1]

Protocol B: Regiochemistry Validation (NMR)

- Dissolve 5-10 mg of sample in 0.6 mL DMSO-
.
- Acquire standard
H (16 scans).
- Check Aromatic Singlet:

- If

ppm

STOP. Likely 5-bromo isomer.[1]
- If

ppm

PROCEED. Likely 4-bromo isomer.[1]
- Run 1D NOE (Selective Gradient NOE):
 - Set irradiation frequency on the Methyl singlet (~2.4 ppm).
 - Mixing time: 500 ms.
 - Pass Criteria: < 1% enhancement of the aromatic peak.

Synthesis & Stability Context (Why Analysis Matters)

Understanding the synthesis route aids in predicting impurities.

- Route 1: Direct Bromination of 3-methylthiophene-2-carboxamide.[1]
 - Risk:[2] High. Yields predominantly 5-bromo (thermodynamic).[1]
 - Analysis Focus: Quantifying 5-bromo impurity.[1]
- Route 2: Lithiation-Bromination (Halogen Dance).
 - Starting from 2-bromo-3-methylthiophene

Lithiation migrates Br to pos 5? No, usually requires specific blocking groups.
 - Preferred Route: Bromination of a 3-methylthiophene-2-ester precursor before amide formation, often requiring separation of isomers by column chromatography.[1]

- Stability: Thiophene carboxamides are generally stable, but the C5 position (if unsubstituted) is prone to oxidation. In the 4-bromo isomer, the C5 position is open (H-5).[1]
 - Storage: Store at -20°C, protected from light (to prevent radical debromination).

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